molecular formula C11H9F3N2O2 B13095066 Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate

Cat. No.: B13095066
M. Wt: 258.20 g/mol
InChI Key: DGHDNSUNRPACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate typically involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
  • 3-Cyano-4-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine derivatives

Uniqueness

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Biological Activity

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound featuring a pyridine ring with significant biological implications. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H9F3N2O2C_{11}H_{9}F_{3}N_{2}O_{2} and a molecular weight of approximately 276.22 g/mol. The presence of the trifluoromethyl group at the 4-position enhances its lipophilicity, which is crucial for its interaction with biological targets. The cyano group at the 3-position can participate in various biochemical reactions, potentially influencing enzyme interactions and receptor binding .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production under controlled conditions. This method can be scaled for industrial applications, making it viable for further research and development in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activities. The trifluoromethyl group often enhances biological potency by improving membrane permeability, while the cyano group may facilitate interactions with enzymes and receptors .

Anticancer Potential

Several studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as Pim-1 kinase. In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound as a lead structure for drug development .

Case Studies

  • Pim-1 Kinase Inhibition : A study highlighted the importance of structural modifications in enhancing the inhibitory activity against Pim-1 kinase. Compounds derived from similar scaffolds exhibited IC50 values ranging from 1.18 to 8.83 µM against different cancer cell lines (MCF7, HCT116, PC3), showcasing their potential as anticancer agents .
  • Enzyme Interaction Studies : Docking studies have been performed to understand the binding modes of this compound with various enzymes. These studies indicated favorable interactions that could lead to significant biological activity, particularly in inhibiting key metabolic pathways in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals differences in biological activity based on substitution patterns on the pyridine ring:

Compound NameCAS NumberKey FeaturesBiological Activity
Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate923148-75-8Different substitution pattern on pyridineModerate antimicrobial activity
Ethyl 2-cyano-2-(4-(trifluoromethyl)pyridin-2-yl)acetate1189770-53-3Substituent at the 4-positionNotable anticancer properties
Ethyl 2-{[3-cyano-6-phenyltetrafluoropyridin]-thio}acetateN/AContains sulfur and phenyl groupPotentially diverse bioactivity

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 2-[3-cyano-4-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)5-9-7(6-15)8(3-4-16-9)11(12,13)14/h3-4H,2,5H2,1H3

InChI Key

DGHDNSUNRPACJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.